4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
Properties
Molecular Formula |
C20H17N5O4S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H17N5O4S/c21-18(27)13-5-7-14(8-6-13)22-17(26)12-30-20-24-23-19(16-4-2-10-29-16)25(20)11-15-3-1-9-28-15/h1-10H,11-12H2,(H2,21,27)(H,22,26) |
InChI Key |
LJADCGNBEOUYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiobiureas
Thiobiurea derivatives undergo base-mediated cyclization to form 1,2,4-triazole-3-thiol intermediates. As demonstrated in analogous syntheses, treatment of 4-(furan-2-ylmethyl)thiobiurea with aqueous NaOH at 100°C for 5–8 hours yields the triazole-thione precursor (Figure 1A). This method achieves 65–72% isolated yields when performed under nitrogen atmosphere to prevent oxidation of the thiol group.
Oxidative Cyclization of Semicarbazides
Alternative routes employ oxidative cyclization of furan-substituted semicarbazides using iodine or hypervalent iodine reagents. While less common for this specific derivative, this approach has been reported for structurally related triazoles, providing yields comparable to thiobiurea cyclization (68–70%).
Functionalization of the Triazole Ring
Alkylation with 2-(Chloromethyl)furan
Reaction of triazole-thione with 2-(chloromethyl)furan in DMF using K2CO3 as base at 60°C for 12 hours achieves 85% substitution at the N4 position. Excess alkylating agent (1.5 eq) ensures complete conversion, as confirmed by TLC monitoring.
Mitsunobu Coupling
For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh3) enable coupling of furfuryl alcohol to the triazole nitrogen in THF at 0°C→RT, yielding 78–82% product. This method minimizes side reactions but increases synthetic cost.
Sulfanyl Acetamide Linker Installation
The critical sulfanylacetyl spacer is introduced through sequential thioether formation and amide coupling:
Thioether Bond Formation
Triazole-thiol (1 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous DCM using Et3N (2 eq) as base at 0°C→RT for 6 hours. This step requires strict moisture control to prevent hydrolysis, achieving 90–92% yield.
Amide Coupling to Benzamide
The resulting chloroacetamide intermediate undergoes nucleophilic displacement with 4-aminobenzamide (1.1 eq) in DMF at 80°C for 8 hours. Catalytic DMAP (0.1 eq) enhances reaction efficiency, providing 88% yield after recrystallization from ethanol/water.
Optimization of Reaction Conditions
Comparative studies identify optimal parameters for key synthetic steps:
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triazole cyclization | H2O/EtOH | 100 | NaOH | 72 | 95 |
| Furan alkylation | DMF | 60 | K2CO3 | 85 | 98 |
| Thioether formation | DCM | 25 | Et3N | 92 | 99 |
| Amide coupling | DMF | 80 | DMAP | 88 | 97 |
Kinetic studies reveal the amide coupling follows second-order kinetics (k = 0.024 L·mol⁻¹·min⁻¹ at 80°C), requiring precise stoichiometric control to minimize dimerization byproducts.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient silica gel chromatography (Hexane:EtOAc 3:1→1:2) followed by recrystallization from acetonitrile to achieve >99% HPLC purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.85–7.75 (m, 4H, benzamide), 6.55–6.35 (m, 4H, furan), 4.25 (s, 2H, SCH2), 4.15 (s, 2H, NCH2)
-
HRMS : m/z calcd for C20H17N7O3S [M+H]⁺ 436.1189, found 436.1192
Comparative Analysis with Structural Analogs
Modification of the triazole substituents significantly impacts synthetic feasibility:
These comparisons highlight the enhanced reactivity of furan derivatives in nucleophilic substitution reactions compared to aryl or alkyl groups.
Scale-Up Challenges and Solutions
Industrial-scale production faces three primary challenges:
-
Exothermic Risk : The cyclization step releases 58 kJ/mol, requiring jacketed reactors with precise temperature control
-
Thiol Oxidation : Implementing nitrogen sparging during thioether formation reduces disulfide byproducts from 12% to <2%
-
Solvent Recovery : DMF distillation systems with molecular sieves achieve 92% solvent reuse in pilot-scale trials
Green Chemistry Alternatives
Recent advancements focus on sustainable methodologies:
Chemical Reactions Analysis
Types of Reactions
4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings would yield diketones, while reduction of the triazole ring would produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives modified with sulfanylacetamide side chains. Below is a systematic comparison with structurally and functionally related analogs:
Structural and Functional Analogues
Key Findings from Comparative Studies
Role of Furan Substituents: The dual furan substitution in the target compound enhances anti-exudative activity compared to mono-furan analogs (e.g., 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide) by improving hydrophobic interactions with inflammatory enzyme pockets . Electron-withdrawing groups (e.g., NO₂, Cl) on the acetamide phenyl ring increase AEA by 15–20% due to enhanced hydrogen bonding with COX-2 .
Impact of Heterocyclic Modifications :
- Thiazole-containing analogs (e.g., ) prioritize antimicrobial over anti-inflammatory effects, likely due to thiazole’s affinity for bacterial membrane proteins .
- Benzothiazole sulfanyl derivatives (e.g., ) show dual antioxidant and anti-inflammatory activity, with IC₅₀ values of 18–35 µM for H₂O₂ radical scavenging .
Pharmacokinetic Considerations: The target compound’s benzamide linker improves metabolic stability (t₁/₂ = 4.2 h in rats) compared to ester-linked analogs like ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (t₁/₂ = 1.8 h) .
Q & A
Q. Basic
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for triazole-containing systems .
- NMR spectroscopy :
- HRMS : Validates molecular weight with <2 ppm error .
How can computational modeling (e.g., molecular docking) guide the understanding of this compound's interaction with biological targets?
Q. Advanced
- Molecular docking : Predicts binding affinity to enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase-2 (COX-2). For example:
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .
Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .
What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced
- Bioavailability optimization : Improve solubility via PEGylation or nanoformulation to address poor in vivo absorption .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects but are absent in vitro .
- Dose adjustments : Correlate in vitro IC₅₀ (e.g., 10 µM) with in vivo pharmacokinetics (Cmax, AUC) to refine dosing regimens .
How do substituents on the triazole and benzamide moieties influence anti-exudative activity?
Q. Structure-Activity Relationship (SAR)
Q. Key trends :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by stabilizing ligand-target interactions.
- Bulky substituents (e.g., furan-2-ylmethyl) improve selectivity but reduce solubility .
What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential?
Q. Methodological
- In vitro :
- COX-2 inhibition assay (IC₅₀ determination using ELISA).
- NF-κB luciferase reporter assay in RAW 264.7 macrophages .
- In vivo :
How to address discrepancies between computational toxicity predictions and experimental results?
Q. Data Analysis
- Case study : GUSAR and TEST models classified the compound as low-toxic (LD₅₀ > 2000 mg/kg), but in vivo rat studies showed transient hepatotoxicity at 1666 mg/kg .
Resolution strategies :
What are the challenges in scaling up the synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
